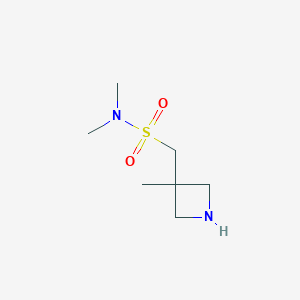
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne is an organic compound characterized by its unique structure, which includes a conjugated diene and an alkyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6,10-Dimethyl-5,9-undecadien-1-yne typically involves the use of alkyne and diene precursors. One common method is the cross-coupling reaction, where an alkyne is coupled with a diene under the influence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the alkyne and diene groups can lead to the formation of saturated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for hydrogenation.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are commonly used.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5E)-6,10-Dimethyl-5,9-undecadien-1-yne involves its interaction with molecular targets through its reactive alkyne and diene groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(5E)-6,10-Dimethyl-5,9-undecadien-1-ol: Similar structure but with an alcohol group instead of an alkyne.
(5E)-6,10-Dimethyl-5,9-undecadien-1-ene: Similar structure but with an alkene group instead of an alkyne.
Uniqueness
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne is unique due to its conjugated diene and alkyne groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H20 |
|---|---|
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
(5E)-6,10-dimethylundeca-5,9-dien-1-yne |
InChI |
InChI=1S/C13H20/c1-5-6-7-10-13(4)11-8-9-12(2)3/h1,9-10H,6-8,11H2,2-4H3/b13-10+ |
Clave InChI |
GNOQEXWKRHKDKA-JLHYYAGUSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC#C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC#C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


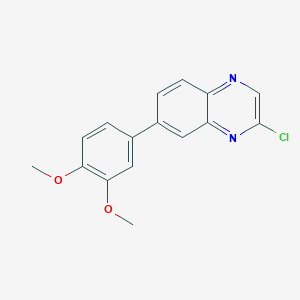
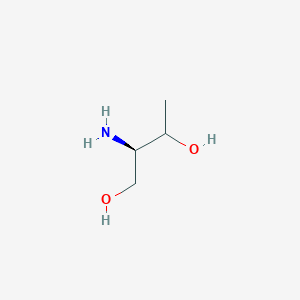
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)
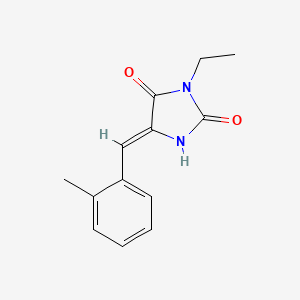
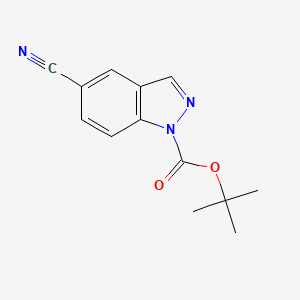
![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
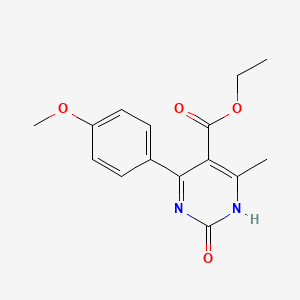
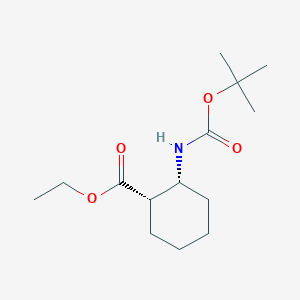
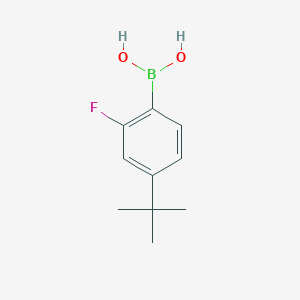
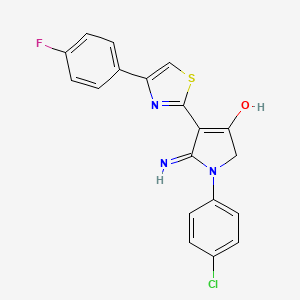
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
